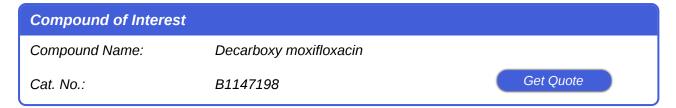


An In-depth Technical Guide to the Chemical Properties of Decarboxy Moxifloxacin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin, with the IUPAC name 1-Cyclopropyl-6-fluoro-8-methoxy-7- ((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone, is a known degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1] As a critical reference standard in pharmaceutical quality control, a thorough understanding of its chemical properties is essential for the development, manufacturing, and regulatory compliance of moxifloxacin-based therapeutics. This guide provides a comprehensive overview of the known chemical properties of **decarboxy moxifloxacin**, including its physicochemical characteristics, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **decarboxy moxifloxacin** is presented in the tables below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Table 1: General Chemical Properties



Property	Value	Source	
Molecular Formula	C20H24FN3O2	[2][3]	
Molecular Weight	357.42 g/mol	[2][3]	
IUPAC Name	1-Cyclopropyl-6-fluoro-8- methoxy-7-((4aS,7aS)- octahydro-6H-pyrrolo[3,4- b)pyridin-6-yl)-4(1H)- quinolinone	S)- [3,4- [1]	
CAS Number	1322062-57-6	[4][5]	
SMILES	COC1=C2C(=CC(=C1N3C[C @@H]4CCCN[C@@H]4C3)F) C(=O)C=CN2C5CC5	[2]	
InChI	InChI=1S/C20H24FN3O2/c1- 26-20-18-14(17(25)6-8- 24(18)13-4-5-13)9- 15(21)19(20)23-10-12-3-2-7- 22-16(12)11-23/h6,8-9,12- 13,16,22H,2-5,7,10- 11H2,1H3/t12-,16+/m0/s1	[1][2]	
Appearance	Solid (Appearance may vary, often supplied as a light yellow to light brown solid)	[6]	

Table 2: Physicochemical Properties



Property	Value	Remarks	Source
Melting Point	Not experimentally determined in available literature.	-	
Boiling Point	561.3 ± 50.0 °C	Predicted	[7]
Density	1.300 ± 0.06 g/cm ³	Predicted	[7]
рКа	10.63 ± 0.20	Predicted	[7]
logP (XLogP3-AA)	2.6	Computed	[2]
Solubility	Soluble in DMSO (10 mg/mL)	Requires sonication. Hygroscopic nature of DMSO can affect solubility.	[6]
Storage Conditions	Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, -20°C for up to 1 month (protect from light).	[6]	

Synthesis Protocol

Decarboxy moxifloxacin is typically synthesized via the decarboxylation of moxifloxacin. A general experimental protocol is outlined below.

Synthesis of Decarboxy Moxifloxacin from Moxifloxacin

This protocol is based on the known chemical transformation of moxifloxacin to its decarboxylated analog.

Materials:

· Moxifloxacin hydrochloride



- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Water
- Appropriate solvents for purification (e.g., acetonitrile, water for HPLC)

Procedure:

- Moxifloxacin hydrochloride is dissolved in dimethyl sulfoxide (DMSO).
- Sodium cyanide (NaCN) is added to the solution.
- The reaction mixture is heated and stirred. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.
- The crude product is collected by filtration and washed.
- Purification is achieved through techniques such as preparative HPLC to yield pure decarboxy moxifloxacin.

Diagram of Synthetic Workflow:



Starting Materials Sodium Cyanide Moxifloxacin HCl **DMSO** Reaction Decarboxylation Reaction (Heating and Stirring) Cooling Work-up & Purification Precipitation with Water Filtration Crude Product Preparative HPLC Final Product Decarboxy Moxifloxacin

Synthesis of Decarboxy Moxifloxacin

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A schematic representation of the synthesis workflow for **decarboxy moxifloxacin**.

Analytical Characterization



As a reference standard, the purity and identity of **decarboxy moxifloxacin** are confirmed using various analytical techniques. While specific spectra for **decarboxy moxifloxacin** are not widely published, the following methods are typically employed for the characterization of moxifloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of **decarboxy moxifloxacin**.
- Typical Conditions: A reversed-phase HPLC method is commonly used.
 - Column: C18 stationary phase.
 - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
 - Detection: UV detection at a wavelength where the chromophore of the quinolone ring absorbs, typically around 294 nm.[8]
 - Purity: Commercial standards are often available with a purity of >95% as determined by HPLC.[1]

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of decarboxy moxifloxacin.
- Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 357.42 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the chemical structure of **decarboxy moxifloxacin**.
- Expected ¹H-NMR and ¹³C-NMR spectra would confirm the presence of the cyclopropyl, fluoro, methoxy, and the octahydropyrrolo[3,4-b]pyridine moieties, and the absence of the carboxylic acid proton.

Infrared (IR) Spectroscopy



- Purpose: To identify the functional groups present in the molecule.
- Expected characteristic peaks would include those for the C=O of the quinolone, C-F, C-O-C of the ether, and N-H bonds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or distinct biological activities of **decarboxy moxifloxacin**. Its primary relevance is as a degradation product and analytical standard for moxifloxacin. The biological activity of moxifloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The removal of the C-3 carboxylic acid group, which is crucial for the antibacterial activity of fluoroquinolones, suggests that **decarboxy moxifloxacin** is likely to have significantly reduced or no antimicrobial activity. Further research is required to investigate any potential biological effects of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of **decarboxy moxifloxacin**. While key identifiers and a synthesis method are known, there is a notable lack of experimentally determined physicochemical data and information on its biological activity. As a critical reference material for the pharmaceutical industry, further detailed characterization of this compound would be beneficial. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with moxifloxacin and its related substances. with moxifloxacin and its related substances.

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